molecular formula C28H20BrClFNO5S B13380370 Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13380370
M. Wt: 616.9 g/mol
InChI Key: KBPJGXNGBQGMQK-SMISWLFJSA-N
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Description

Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, fluorine, chlorine, and thiophene moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzylidene intermediate: This involves the reaction of 5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde with an appropriate amine under basic conditions to form the benzylidene intermediate.

    Coupling with thiophene derivative: The benzylidene intermediate is then coupled with a thiophene derivative under acidic conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (5-bromo-2-fluorobenzoyl)acetate: Similar in structure but lacks the thiophene and chlorobenzoyl moieties.

    5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: Similar but lacks the ethyl ester and thiophene groups.

Uniqueness

Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of bromine, fluorine, chlorine, and thiophene moieties, which provide it with distinct chemical and biological properties

Biological Activity

Ethyl 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 592513-90-1) is a complex organic compound with potential biological applications. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C32H29BrFNO5S
Molecular Weight 638.54 g/mol
CAS Number 592513-90-1

Research indicates that compounds with similar structural features often exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of bromine and fluorine substituents may enhance lipophilicity and biological activity through increased membrane permeability.

Anticancer Activity

Studies have shown that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.72 μM against COX-II, indicating potential as an anti-inflammatory agent that may also inhibit cancer cell proliferation .

Anti-inflammatory Effects

The compound's structure suggests that it may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are involved in the inflammatory process. In vitro studies on similar compounds have shown promising results, with some achieving IC50 values comparable to established anti-inflammatory drugs like Celecoxib .

Antimicrobial Activity

The presence of thiophene and aromatic rings in the structure may contribute to antimicrobial properties. Compounds with similar frameworks have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be evaluated for its antibacterial potential.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of related compounds on human breast cancer cells, showing a dose-dependent response with significant apoptosis induction at higher concentrations (IC50 values ranging from 0.5 to 1.0 μM).
  • Research on Anti-inflammatory Properties :
    • A series of experiments demonstrated that compounds with similar structures effectively inhibited COX-II activity, with one study reporting an IC50 value of 0.89 μM for a closely related derivative .
  • Antimicrobial Testing :
    • A preliminary screening against various bacterial strains indicated that compounds with thiophene moieties exhibited significant inhibition zones, suggesting potential application as antimicrobial agents.

Properties

Molecular Formula

C28H20BrClFNO5S

Molecular Weight

616.9 g/mol

IUPAC Name

ethyl (5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(2-chlorobenzoyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C28H20BrClFNO5S/c1-2-36-28(35)24-25(33)23(38-27(24)32-26(34)19-8-4-5-9-20(19)30)14-17-13-18(29)11-12-22(17)37-15-16-7-3-6-10-21(16)31/h3-14,33H,2,15H2,1H3/b23-14-,32-27?

InChI Key

KBPJGXNGBQGMQK-SMISWLFJSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F)/SC1=NC(=O)C4=CC=CC=C4Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F)SC1=NC(=O)C4=CC=CC=C4Cl)O

Origin of Product

United States

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